![molecular formula C19H23N3O B2999245 N-[(1-Methylimidazol-4-yl)methyl]-N-[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide CAS No. 2411180-38-4](/img/structure/B2999245.png)
N-[(1-Methylimidazol-4-yl)methyl]-N-[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide
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Description
The compound is a complex organic molecule that contains an imidazole ring and a tetrahydronaphthalene ring. The imidazole ring is a five-membered ring with two nonadjacent nitrogen atoms, and it’s a key component of many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine . The tetrahydronaphthalene ring is a polycyclic aromatic hydrocarbon that consists of two fused cyclohexane rings .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of both imidazole and tetrahydronaphthalene rings. The presence of the amide group (-CONH2) would also be expected to introduce additional polarity to the molecule .Chemical Reactions Analysis
Imidazole rings are known to participate in a variety of chemical reactions, including nucleophilic substitutions and additions . The tetrahydronaphthalene ring, being an aromatic system, might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect the properties of its constituent parts. For example, the presence of the imidazole ring might confer basicity to the molecule, while the amide group could enhance its water solubility .Future Directions
properties
IUPAC Name |
N-[(1-methylimidazol-4-yl)methyl]-N-[(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-4-19(23)22(12-16-11-21(3)13-20-16)18-7-5-6-15-9-8-14(2)10-17(15)18/h4,8-11,13,18H,1,5-7,12H2,2-3H3/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPQEFHURIJLTM-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2N(CC3=CN(C=N3)C)C(=O)C=C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(CCC[C@@H]2N(CC3=CN(C=N3)C)C(=O)C=C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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